meta-Hoechst
Overview
Description
Meta-Hoechst is a derivative of the well-known Hoechst dyes, which are widely used as fluorescent stains for DNA in various biological and medical research applications. The this compound compound is specifically designed to bind to the minor groove of DNA, with a preference for AT-rich regions. This compound is structurally similar to Hoechst 33258 but features a hydroxyl group in the meta position rather than the para position, which influences its binding properties and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of meta-Hoechst involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzimidazole core, introduction of the hydroxyl group in the meta position, and subsequent functionalization to achieve the desired dye properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, precise temperature control, and efficient purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Meta-Hoechst undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different binding properties and biological activities .
Scientific Research Applications
Meta-Hoechst has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying DNA interactions and binding properties.
Biology: Employed in cell cycle studies, apoptosis detection, and as a nuclear counterstain in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool for detecting DNA abnormalities.
Industry: Utilized in the development of new fluorescent dyes and sensors for various applications
Mechanism of Action
Meta-Hoechst exerts its effects by binding to the minor groove of DNA, specifically targeting AT-rich regions. The binding is stabilized by hydrogen bonding and van der Waals interactions with the DNA bases. This interaction can interfere with DNA replication and transcription processes, making it useful for studying DNA-protein interactions and as a potential therapeutic agent .
Comparison with Similar Compounds
Meta-Hoechst is compared with other similar compounds such as:
Hoechst 33258: Both compounds bind to the minor groove of DNA, but this compound has a hydroxyl group in the meta position, which affects its binding affinity and specificity.
Hoechst 33342: Similar to Hoechst 33258 but more cell-permeable due to the addition of a lipophilic ethyl group.
DAPI: Another DNA-binding dye, but with different spectral properties and binding characteristics
Properties
IUPAC Name |
3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-30-9-11-31(12-10-30)18-6-8-21-23(15-18)29-25(27-21)17-5-7-20-22(14-17)28-24(26-20)16-3-2-4-19(32)13-16/h2-8,13-15,32H,9-12H2,1H3,(H,26,28)(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFDIDGQAOQHGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC(=CC=C6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927847 | |
Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132869-83-1 | |
Record name | HOE-S 785026 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132869831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[6-(4-Methylpiperazin-1-yl)-1H,3'H-[2,5'-bibenzimidazol]-2'-yl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80927847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.